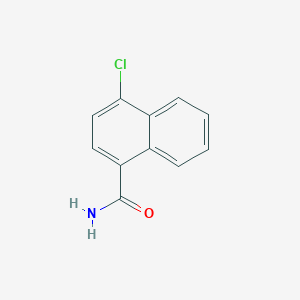

4-Chloro-1-naphthamide

Description

Contextual Significance of Naphthamide Scaffolds in Academic Research

Naphthamide scaffolds are recognized for their versatile applications and are a subject of considerable interest in chemical research. Their rigid, planar naphthalene (B1677914) core provides a well-defined structural framework that can be systematically modified to explore structure-activity relationships.

Academic research has highlighted the pharmacological potential of naphthamide derivatives, which have shown pronounced activity against various microorganisms. researchgate.netnih.gov This has led to their investigation as potential agents for combating bacterial biofilm formation, a significant challenge in medicine. researchgate.netnih.gov The development of novel synthetic methodologies, such as metal-free C–H borylation of α-naphthamides, further underscores the academic interest in these compounds, providing efficient pathways to create molecular diversity for applications in materials science and pharmaceuticals. acs.orgresearchgate.net

The inherent properties of the naphthamide structure make it a valuable building block in the synthesis of more complex molecules, including those with applications as photochromic dyes and materials for nanocomposites.

Overview of Research Trajectories for Halogenated Naphthamides

The introduction of halogen atoms to the naphthamide scaffold is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

Research into halogenated naphthamides follows several key trajectories:

Synthesis of Novel Derivatives: A primary focus is the development of new synthetic routes to access a wide range of halogenated naphthamides. For example, N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives have been synthesized from N-(4-bromophenyl)-1-naphthamide using palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These methods allow for the creation of libraries of compounds for further screening and study.

Exploration of Biological Activity: Halogenated naphthamides are frequently investigated for their potential pharmacological applications. Studies have explored their use as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets for neurological disorders. The nature and position of the halogen can significantly impact the inhibitory potency and selectivity.

Advanced Materials and Photochemistry: Certain halogenated naphthamides serve as precursors in the synthesis of advanced materials. For instance, 2-chloro-N-aryl-1-naphthamides have been utilized in photocyclodehydrochlorination reactions to create aza[n]phenacenes, a class of nitrogen-containing polycyclic aromatic hydrocarbons with interesting physicochemical properties.

The table below provides examples of different halogenated naphthamide-related compounds and their areas of research, illustrating the diverse applications of this class of molecules.

| Compound Name | Research Focus/Application |

| N-(4-bromophenyl)-1-naphthamide | Intermediate in the synthesis of biofilm inhibitors via Suzuki-Miyaura cross-coupling. researchgate.netnih.gov |

| 4-Chloro-1-naphthoic acid | Precursor for synthesizing inhibitors and other functionalized naphthalene derivatives. |

| 4-Bromo-N-[(N-ethyl-2-pyrrolidinyl)-methyl]-1-methoxy-2-naphthamide | Investigated for therapeutic applications. |

| 2-Chloro-N-aryl-1-naphthamides | Precursors in the photochemical synthesis of aza[n]phenacenes. |

| 4-Chloro-1,8-naphthalic anhydride (B1165640) | Used in the synthesis of dyes, pigments, and agrochemicals. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMOLOBPEVYGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288409 | |

| Record name | MLS000737310 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-43-2 | |

| Record name | MLS000737310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737310 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 1 Naphthamide and Derivatives

Core Structure Synthesis Approaches

The synthesis of the 4-chloro-1-naphthamide core relies on the efficient formation of an amide bond. This is typically achieved by coupling a 4-chloro-1-naphthoic acid precursor with an amine.

The direct condensation of a carboxylic acid and an amine to form an amide is a cornerstone of organic synthesis. growingscience.com This transformation requires the activation of the carboxylic acid, a process facilitated by a wide array of coupling reagents. luxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine. luxembourg-bio.com

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as well as phosphonium (B103445) salts and uronium/aminium salts such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). growingscience.comluxembourg-bio.com The efficacy of these couplings can be enhanced by additives like 1-hydroxybenzotriazole (B26582) (HOBt), which form active esters that readily react with amines. nih.gov A protocol for amidating electron-deficient amines and functionalized carboxylic acids found success using 1 equivalent of EDC, 1 equivalent of 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt. nih.gov The choice of reagent and solvent, often a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), is critical for optimizing reaction conditions and maximizing yield. growingscience.comsynplechem.com

Table 1: Common Coupling Reagents for Amide Bond Synthesis

| Reagent Class | Example | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | One of the earliest developed coupling reagents; byproduct is an insoluble urea. luxembourg-bio.com |

| Carbodiimides | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Water-soluble carbodiimide, simplifying byproduct removal. nih.gov |

| Uronium/Aminium Salts | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Highly efficient reagent, often used for difficult couplings. growingscience.com |

A primary route to this compound begins with its corresponding carboxylic acid, 4-chloro-1-naphthoic acid. A classic and effective method involves converting the naphthoic acid into a more reactive acyl halide intermediate. nih.gov Treatment of 4-chloro-1-naphthoic acid with thionyl chloride (SOCl₂) effectively replaces the carboxylic acid's hydroxyl group with a chlorine atom, yielding 4-chloro-1-naphthoyl chloride. nih.govjournals.co.za

This highly reactive acyl chloride can then be subjected to aminolysis. growingscience.com Reaction with a suitable amine source, such as aqueous ammonia (B1221849) or an appropriate primary or secondary amine in the presence of a base, leads to the formation of the desired this compound. journals.co.za The precursor, 4-chloro-1-naphthoic acid, can itself be synthesized via methods like the direct chlorination of 1-naphthoic acid using chlorine gas and a Lewis acid catalyst. Alternatively, α-naphthoic acid can be prepared from α-naphthylmagnesium bromide and carbon dioxide. orgsyn.org

Regioselective Functionalization and Derivatization Strategies

Beyond the synthesis of the core structure, significant research has focused on the selective functionalization of the naphthalene (B1677914) ring system to generate novel derivatives. Directing group-assisted C-H activation has emerged as a powerful tool for achieving high regioselectivity.

Transition metal-catalyzed C-H bond functionalization allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized substrates. d-nb.info While C2 and C8 arylations of 1-naphthoic acid derivatives are common, the remote C7-H arylation is more challenging and less reported. nih.govbeilstein-journals.org

A highly efficient method for the direct C7-H arylation of 1-naphthamides has been developed using a copper catalyst. nih.govbeilstein-archives.org This protocol employs a Cu(II) catalyst with aryliodonium salts as the arylating agents, avoiding the need for more expensive precious metal catalysts like palladium. d-nb.infobeilstein-journals.org The reaction demonstrates excellent functional group tolerance and proceeds under mild conditions. beilstein-journals.org This strategy has been successfully applied not only to 1-naphthamides but also to other polycyclic aromatic hydrocarbon (PAH) carboxamides, highlighting its potential for creating diverse organic materials. d-nb.infonih.gov The reaction conditions typically involve treating the 1-naphthamide (B1198061) substrate with an aryliodonium salt in the presence of a copper catalyst in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. beilstein-journals.org

Table 2: Examples of Copper-Catalyzed C7-H Arylation of Substituted 1-Naphthamides

| Substrate (1-Naphthamide) | C4-Substituent | Arylating Reagent | Product Yield |

|---|---|---|---|

| N-(tert-butyl)-1-naphthamide | -H | Diphenyliodonium salt | 91% |

| N-(tert-butyl)-4-methyl-1-naphthamide | -CH₃ | Diphenyliodonium salt | 95% |

| N-(tert-butyl)-4-methoxy-1-naphthamide | -OCH₃ | Diphenyliodonium salt | 92% |

| N-(tert-butyl)-4-bromo-1-naphthamide | -Br | Diphenyliodonium salt | 80% |

| N-(tert-butyl)-4-phenyl-1-naphthamide | -Ph | Diphenyliodonium salt | 86% |

Data sourced from a study on Cu-catalyzed C-H arylation. Yields are isolated yields. beilstein-journals.org

In the context of C-H functionalization, the electronic properties of both the substrate and the coupling partner can significantly influence reactivity and regioselectivity. rsc.org For the copper-catalyzed C7-H arylation of 1-naphthamides, the electronic effect of substituents at the C4-position of the naphthamide ring was found to be not obvious. beilstein-journals.org Substrates bearing either electron-donating groups (like methyl and methoxy) or electron-withdrawing groups (like phenyl, ester, and bromo) at the C4 position all provided the desired C7-arylated products in good to excellent yields. beilstein-journals.org

Conversely, the electronic nature of the aryliodonium salt plays a more significant role. beilstein-journals.org The reactivity can vary greatly due to different electronic effects and steric hindrance. beilstein-journals.org For instance, in a related palladium-catalyzed arylation, electron-withdrawing groups on the aromatic amide substrate facilitate the reaction, while on the aryl bromide coupling partner, both electron-donating and electron-withdrawing groups accelerate the reaction. rsc.org In a separate study on triphenylene (B110318) derivatives, the electronic effects of the diaryliodonium salts were shown to control the regioselectivity of the C-H arylation, directing the reaction to either the ortho or meta position relative to an amide directing group. nih.gov

Cross-Coupling Reactions for Naphthamide Biaryl Systems (e.g., Suzuki-Miyaura)

The construction of biaryl systems, where two aromatic rings are linked, is a cornerstone of modern medicinal chemistry and materials science. researchgate.net For naphthamide scaffolds, transition-metal catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become a powerful tool for creating carbon-carbon bonds. nih.govwikipedia.org This reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., this compound or a related bromo-analogue), inserting the palladium into the carbon-halogen bond to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.org This step is typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

A practical application of this methodology is the synthesis of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives. researchgate.net In a representative study, N-(4-bromophenyl)-1-naphthamide was coupled with various arylboronic acids using a Pd(0) catalyst to generate a library of biaryl naphthamides in moderate to good yields. researchgate.net This approach demonstrates the versatility of the Suzuki-Miyaura reaction in building complex molecular architectures from a naphthamide core. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with N-(4-bromophenyl)-1-naphthamide

This table illustrates the scope of the Suzuki-Miyaura reaction in generating biaryl naphthamide derivatives from a common precursor and various boronic acids.

| Arylboronic Acid Partner | Resulting Biaryl Naphthamide Product | Reference |

|---|---|---|

| Phenylboronic acid | N-([1,1'-biphenyl]-4-yl)-1-naphthamide | researchgate.net |

| 4-Methoxyphenylboronic acid | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1-naphthamide | researchgate.net |

| 3,5-Dimethylphenylboronic acid | N-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)-1-naphthamide | researchgate.net |

| 3-Chloro-4-fluorophenylboronic acid | N-(3'-chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)-1-naphthamide | researchgate.net |

General Derivatization Techniques for Chemical Diversity and Analytical Enhancement

Derivatization is the strategic chemical modification of a compound to alter its properties for a specific purpose. researchgate.net For this compound and related structures, this technique is employed to achieve two primary goals: expanding chemical diversity for screening and enhancing analytical detectability or separability. researchgate.netacs.org

Generating Chemical Diversity: The introduction of a nitrogen atom into a core structure, such as in a naphthamide, provides a reactive handle for further derivatization, which can lead to modifications of the molecule's properties. acs.org For instance, the amide nitrogen of this compound or related amino-naphthyl precursors can be functionalized to create libraries of new compounds with potentially diverse biological activities.

Enhancing Analytical Properties: In analytical chemistry, particularly for chromatographic techniques like HPLC and capillary electrophoresis (CE), derivatization is often necessary for compounds that lack a strong chromophore or fluorophore, or for those with poor chromatographic behavior. psu.edu The process aims to enhance detectability, improve separation, and increase stability. researchgate.net

Improved Detection: Attaching a fluorescent tag, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), can significantly lower the limit of detection. researchgate.net

Chiral Separations: For chiral compounds, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral column. researchgate.net Alternatively, achiral derivatization can introduce interaction sites that improve resolution on a chiral stationary phase (CSP). researchgate.net

Enhanced Analysis: In a novel application, acyclic natural products have been converted to naphthamide derivatives to facilitate the determination of their absolute configuration using liposomal circular dichroism (L-CD), a technique where derivatization greatly amplifies the analytical signal. nih.gov

Table 2: Derivatization Strategies for Analytical Enhancement

This table summarizes common goals of analytical derivatization and the types of reagents used.

| Analytical Goal | Derivatization Approach | Example Reagent Class | Reference |

|---|---|---|---|

| Enhance UV/Visible Absorbance | Introduce a chromophore | Aromatic aldehydes (e.g., naphthaldehydes) | researchgate.net |

| Enhance Fluorescence | Introduce a fluorophore | Coumarins, Diazoles (e.g., NBD-Cl) | researchgate.net |

| Improve Mass Spectrometry (MS) Ionization | Introduce an easily ionizable group | Quaternary ammonium (B1175870) salts | researchgate.net |

| Enable Chiral Separation (Indirect) | React enantiomers with a chiral agent to form diastereomers | Chiral acids or amines (e.g., o-phthaldialdehyde with N-acetyl-l-cysteine) | researchgate.net |

| Amplify Chiroptical Signal | Attach a reporter group for Circular Dichroism (CD) analysis | Naphthoyl chloride (to form naphthamides) | nih.gov |

Modern Synthetic Techniques

Microwave-Assisted Synthesis of Naphthamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. organic-chemistry.orgcem.com This technique utilizes microwave radiation to directly heat the reaction mixture, leading to rapid temperature increases and dramatically reduced reaction times—often from hours to mere minutes. organic-chemistry.orgrsc.org

The primary advantage of microwave heating is the efficient conversion of electromagnetic energy into thermal energy within the bulk of the solvent and reactants. organic-chemistry.org This allows for "superheating" of solvents in sealed vessels far above their atmospheric boiling points, which tremendously accelerates reaction rates. organic-chemistry.org Research has shown that MAOS can increase yields by 10% to 50% while reducing reaction times by as much as 98% compared to traditional methods. organic-chemistry.org

In the context of naphthamide synthesis, MAOS has been successfully applied to produce a variety of derivatives. nih.govacs.org For example, a four-step microwave-assisted process was developed for the synthesis of novel 2-naphthamide (B1196476) derivatives. nih.govacs.org This method, which included a Stobbe condensation performed under microwave irradiation, highlights the efficiency and speed of the technique. acs.org Similarly, microwave irradiation has been cited as an efficient method for synthesizing N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide, providing a route with enhanced reaction rates and yields. smolecule.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

This table provides a general comparison of the two heating methods in the context of organic synthesis.

| Parameter | Conventional Heating (e.g., Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Heating Mechanism | Conductive; heat transferred from vessel walls inward | Direct dielectric heating of polar molecules throughout the bulk volume | organic-chemistry.org |

| Reaction Time | Hours to days | Seconds to minutes | organic-chemistry.orgrsc.org |

| Temperature Control | Slower response, potential for thermal gradients | Rapid and precise, uniform heating | cem.com |

| Yields | Variable, can be lower due to side reactions over long periods | Often higher due to reduced side product formation | organic-chemistry.orgresearchgate.net |

| Energy Efficiency | Lower; energy lost to heating the apparatus and environment | Higher; energy is focused directly into the reaction mixture | acs.org |

Principles of Green Chemistry in Naphthamide Synthesis Methodologies

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comconsensus.app It is guided by twelve core principles that promote sustainability, safety, and efficiency. sigmaaldrich.com Modern synthetic strategies for naphthamides are increasingly incorporating these principles.

The Twelve Principles of Green Chemistry are:

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. skpharmteco.com

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. sigmaaldrich.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com

Design for Energy Efficiency: Energy requirements should be minimized; ambient temperature and pressure reactions are ideal. acs.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever practicable. consensus.app

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. sigmaaldrich.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents. consensus.app

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. consensus.app

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be developed to allow for real-time monitoring and control prior to the formation of hazardous substances. consensus.app

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. consensus.app

Application in Naphthamide Synthesis:

Microwave-Assisted Synthesis: This technique directly addresses the principle of Design for Energy Efficiency by reducing reaction times and energy consumption compared to conventional heating. rsc.orgacs.org

Catalysis: The use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions is a prime example of the Catalysis principle, as only small amounts of the metal are needed, which is superior to using stoichiometric reagents. consensus.app

Safer Solvents: Research into performing cross-coupling reactions in aqueous media aligns with the principle of using Safer Solvents and Auxiliaries . wikipedia.org

Atom Economy: Reactions like the Suzuki-Miyaura coupling are designed to be highly efficient, maximizing the incorporation of atoms from the reactants into the final product, thus adhering to the principle of Atom Economy . acs.org

Less Hazardous Synthesis: The development of synthetic routes that avoid toxic reagents and minimize harmful byproducts is a direct application of designing Less Hazardous Chemical Syntheses . skpharmteco.comsci-hub.se

By embracing these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally sustainable. rsc.org

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 1 Naphthamide

Intrinsic Reactivity of the Naphthamide Moiety

The inherent reactivity of the 4-Chloro-1-naphthamide framework is a composite of the electronic and steric influences of its substituents on the aromatic naphthalene (B1677914) system. The chloro group, being an ortho, para-directing deactivator, and the amide group, a meta-directing deactivator (when considering the carbonyl's influence on the attached nitrogen), create a nuanced reactivity landscape.

Electrophilic and Nucleophilic Substitution Dynamics

Electrophilic Aromatic Substitution:

The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene. In this compound, the directing effects of the existing substituents are crucial in determining the position of further substitution. The amide group at the 1-position is a deactivating group and would typically direct incoming electrophiles to the 5- and 8-positions. However, the chloro group at the 4-position, also deactivating, directs to the ortho and para positions relative to itself, which are the 5- and 8-positions, as well as the 3-position.

Considering the combined effects, electrophilic substitution is anticipated to be challenging due to the presence of two deactivating groups. However, when forced, the substitution would likely occur at the less sterically hindered positions of the unsubstituted ring, primarily at the 5- and 8-positions. Studies on related 1-substituted naphthalenes confirm that electrophilic attack generally favors the other ring. For instance, in the chlorination of 1-acetylnaphthalene, the substitution occurs at the 4-position, guided by the acetyl group. This suggests that the electronic influence of the substituents is a dominant factor.

Nucleophilic Aromatic Substitution:

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of electron-withdrawing groups can activate the ring for such reactions. masterorganicchemistry.comlibretexts.org In this compound, the amide group, particularly its carbonyl component, exerts an electron-withdrawing effect, which can facilitate nucleophilic attack. This effect is most pronounced when the activating group is ortho or para to the leaving group (the chlorine atom). masterorganicchemistry.compressbooks.pub In this case, the amide group is in a peri-like position to the chloro group, which can influence the reactivity.

The generally accepted mechanism for activated aryl halides is the SNAr (addition-elimination) mechanism. libretexts.orgpressbooks.publibretexts.org This proceeds through a two-step process involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org For this compound, a nucleophile would attack the carbon bearing the chlorine, forming an intermediate where the negative charge is delocalized across the naphthalene ring and potentially stabilized by the amide group. Subsequent expulsion of the chloride ion would yield the substituted product. The reactivity in such reactions is often enhanced with stronger nucleophiles and under more forcing conditions. pressbooks.pub

Oxidative Pathways and Identification of Reactive Intermediates

The oxidation of this compound can proceed through various pathways, often involving the formation of highly reactive intermediates. While direct studies on this specific compound are limited, insights can be drawn from related structures like 4-chloro-1-naphthol (B146336) and other chlorophenolic compounds.

The oxidation of 4-chloro-1-naphthol, often catalyzed by enzymes like horseradish peroxidase in the presence of peroxide, leads to the formation of 4-chloro-1-naphthon. This suggests a pathway involving the initial formation of a phenoxy radical, which is a common intermediate in the oxidation of phenols.

In broader studies on the degradation of chlorophenols by advanced oxidation processes, the initial step is often hydroxylation of the aromatic ring, leading to the formation of catechols and hydroquinones. nih.gov These intermediates are then susceptible to further oxidation, which can lead to ring-opening and the formation of smaller organic acids. nih.gov The degradation of 4-chlorophenol (B41353) has been shown to produce intermediates such as 4-chlorocatechol, hydroquinone, and 4-chlororesorcinol. nih.gov It is plausible that the oxidation of this compound could follow a similar initial hydroxylation pathway on the naphthalene ring, followed by further oxidation and potential degradation of the amide side chain.

During oxidative degradation, the formation of radical species is common. For instance, the degradation of 4-chlorophenol in a pulsed high voltage discharge system was found to involve hydroxyl radicals as the primary reactive species. nih.gov Similarly, the oxidation of this compound is expected to generate radical intermediates, which could be detected using techniques like electron spin resonance (ESR) spectroscopy.

Mechanistic Studies of Chemical Transformations

The transformation of this compound into more complex molecules often involves sophisticated catalytic cycles and the formation of transient intermediates. Understanding these mechanisms is key to optimizing reaction conditions and expanding the synthetic utility of this compound.

Elucidation of C-H Functionalization Reaction Mechanisms

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. ehu.essnnu.edu.cnrsc.org For substrates like this compound, directing groups play a crucial role in achieving site-selectivity. The amide group can act as a directing group, facilitating the functionalization of specific C-H bonds.

In the context of naphthylamides, the picolinamide (B142947) directing group has been effectively used to direct C-H activation. rsc.org Rhodium-catalyzed C-H activation/annulation of 1-naphthylamides with maleimides, for example, proceeds with high regioselectivity. rsc.org The proposed mechanism for such reactions often involves the coordination of the metal catalyst to the directing group, followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination regenerates the catalyst and yields the functionalized product.

For this compound, where a chloro group is present, its electronic effects can influence the reactivity and selectivity of C-H functionalization reactions. A study on the synthesis of benzo[d,e]quinoline-spiro-succinimides showed that a 4-chloro-substituted naphthylamine derivative participated effectively in a rhodium-catalyzed C-H activation/annulation reaction, indicating that the chloro-substituent is well-tolerated. rsc.org The mechanism likely follows the general pathway of directing group-assisted C-H activation, with the amide group guiding the metal catalyst to a specific C-H bond on the naphthalene ring.

| Reaction Type | Catalyst | Directing Group | Proposed Intermediate | Ref. |

| C-H Olefination | Palladium | S,O-ligand | Cationic Pd species | ehu.esrsc.org |

| C-H Annulation | Rhodium | Picolinamide | Metallacyclic rhodium intermediate | rsc.org |

Identification and Characterization of Radical Intermediates (e.g., via Electron Spin Resonance)

Many chemical transformations, particularly those involving oxidation or photochemistry, proceed through radical intermediates. researchgate.netucl.ac.uk Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of these paramagnetic species. mlsu.ac.inbyjus.comwiley-vch.de

In reactions involving photochemically generated radicals, such as the reaction of t-butoxyl radicals with primary amine-boranes, ESR has been instrumental in identifying the initially formed radicals and their subsequent reaction products. ucl.ac.uk A similar approach could be employed to study the radical chemistry of this compound. For instance, hydrogen abstraction by a photochemically generated radical could lead to the formation of a naphthyl or an amidyl radical, which could then be trapped and characterized by ESR.

The study of radical anions of related aromatic compounds has also been facilitated by ESR. For example, the ESR spectra of the radical anions of o-naphthoquinones show hyperfine spin couplings located at the protons of the naphthalene ring, providing insight into the delocalization of the unpaired electron. researchgate.net

Enzymatic Hydroxylation Mechanisms (referencing 4-chloro-1-naphthol studies)

The enzymatic hydroxylation of aromatic compounds is a key process in the metabolism and biodegradation of many environmental pollutants. While the direct enzymatic hydroxylation of this compound has not been extensively studied, the well-documented mechanisms for related chloronaphthalenes and 4-chloro-1-naphthol provide a strong basis for understanding potential pathways.

Naphthalene 1,2-dioxygenase (NDO) is a key enzyme in the aerobic degradation of naphthalene. researchgate.netiucr.org This enzyme catalyzes the dihydroxylation of the aromatic ring to form a cis-dihydrodiol. iucr.org The mechanism involves the activation of molecular oxygen at a mononuclear iron center within the enzyme's active site. researchgate.netiucr.org The substrate binds in the active site in a specific orientation, which controls the regioselectivity of the hydroxylation. iucr.org It is plausible that a similar dioxygenase could hydroxylate the unsubstituted ring of this compound.

Furthermore, cytochrome P450 enzymes are known to catalyze a wide range of mono-oxygenation reactions, including the hydroxylation of aromatic rings. researchgate.netmdpi.com The catalytic cycle of P450 enzymes involves the activation of oxygen at a heme iron center to form a highly reactive iron-oxo species. mdpi.com This species is capable of abstracting a hydrogen atom from a C-H bond, followed by radical recombination to form the hydroxylated product. The metabolism of naphthalene by cytochrome P450 1B1 has been shown to proceed via the formation of naphthalene 1,2-oxide, which can then be converted to the corresponding diol. researchgate.net

Studies on salicylate (B1505791) hydroxylase, a flavoprotein monooxygenase, show that it converts salicylate to catechol. asm.org This enzyme binds the substrate and a reductant (NADH or NADPH) before reacting with molecular oxygen. asm.org Given that this compound possesses an aromatic ring and an amide group, it is conceivable that it could be a substrate for similar hydroxylating enzymes, leading to the introduction of one or more hydroxyl groups on the naphthalene ring. The presence of the chloro and amide substituents would likely influence the binding affinity and the regioselectivity of the enzymatic hydroxylation.

| Enzyme Class | Key Feature | Proposed Action on this compound | Ref. |

| Naphthalene Dioxygenase | Dihydroxylation of aromatic ring | Formation of a cis-dihydrodiol on the unsubstituted ring | researchgate.netiucr.org |

| Cytochrome P450 | Mono-oxygenation (hydroxylation) | Hydroxylation of the naphthalene ring | researchgate.netmdpi.com |

| Salicylate Hydroxylase | Mono-oxygenase | Hydroxylation of the naphthalene ring | asm.org |

Functional Group Interconversions and Derivatization Reactivity

Functional group interconversions are fundamental transformations in organic synthesis that modify the chemical properties of a molecule. For this compound, these transformations can be broadly categorized into reactions occurring on the aromatic ring system and those involving the amide group directly.

The naphthalene skeleton is a privileged structure in medicinal and materials chemistry, making methods for its precise functionalization highly valuable. researchgate.netnih.gov While classical electrophilic aromatic substitution on naphthalene derivatives can be difficult to control, modern synthetic methods leveraging directing groups have enabled highly regioselective C–H bond functionalizations. researchgate.net The amide group at the C1 position of this compound can act as such a directing group, guiding the introduction of new substituents to specific positions on the ring system.

Research into the C-H functionalization of 1-naphthamides has revealed pathways to modify remote positions of the naphthalene core. researchgate.netnih.gov For instance, palladium-catalyzed reactions have been developed that achieve arylation at the C8 position, ortho to the amide directing group. researchgate.net Other studies have demonstrated that it is possible to target even more distant sites. A copper-catalyzed C7–H arylation of 1-naphthamides using aryliodonium salts has been successfully developed. This protocol is notable for its tolerance of a wide variety of functional groups on the naphthalene ring, including both electron-donating and electron-withdrawing substituents at the C4 position. This suggests that this compound would be a suitable substrate for such transformations, allowing for the selective introduction of an aryl group at the C7 position.

| Reaction Type | Target Position | Catalyst/Reagents | Substrate Class | Product |

|---|---|---|---|---|

| C-H Arylation | C7 | Copper catalyst / Aryliodonium salts | 4-Substituted-1-naphthamides | 4-Substituted-7-aryl-1-naphthamides |

| C-H Arylation | C8 | Palladium catalyst / Diaryliodonium salts | 1-Amidonaphthalenes | 8-Aryl-1-amidonaphthalenes researchgate.net |

The primary amide group of this compound is a versatile functional handle that can undergo a variety of transformations. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces its basicity and nucleophilicity compared to an amine. msu.edu Despite this, the amide can participate in several important reactions.

Reduction to Primary Amines: One of the most significant functional group interconversions for a primary amide is its reduction to a primary amine. This transformation lengthens the side chain by one carbon and introduces a more basic and nucleophilic group. The reduction of aromatic primary amides, including 1-naphthamide (B1198061), to their corresponding primary amines has been effectively achieved using reagents such as pinacolborane (HBPin) in the presence of a potassium-based catalyst. rsc.org This method has been shown to be effective for substrates like 4-chlorobenzamide, indicating its likely applicability to this compound. rsc.org

Hofmann Rearrangement: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com The reaction proceeds by treating the amide with bromine or a similar reagent (e.g., sodium hypochlorite) in a basic solution. wikipedia.orgcore.ac.uk This generates an N-bromoamide intermediate which rearranges to an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.org Applying this to this compound would be expected to produce 4-chloro-1-naphthylamine. A patent describing the conversion of various amides, including naphthamide, to carbamates (a trapped isocyanate intermediate) highlights the feasibility of this transformation on the naphthyl scaffold. google.com

Derivatization Reactions: The hydrogen atoms on the amide nitrogen can be substituted in derivatization reactions. ontosight.aivulcanchem.com While the amide nitrogen is less nucleophilic than an amine, it can be functionalized under appropriate conditions. For example, acylation of amines with 5-chloro-8-nitro-1-naphthoyl chloride proceeds readily to form the corresponding naphthamide. nih.govacs.org This demonstrates the formation of the amide C-N bond, and by extension, suggests that the N-H bonds of a pre-formed amide like this compound could undergo further reactions such as alkylation or acylation, albeit likely requiring more forcing conditions.

| Reaction Name | Reagents & Conditions | Intermediate | Expected Product from this compound |

|---|---|---|---|

| Reduction | HBPin, Potassium catalyst, Toluene, 40 °C rsc.org | N-borylated imine rsc.org | (4-Chloro-1-naphthalenyl)methanamine |

| Hofmann Rearrangement | Br₂, NaOH(aq) or NaOCl, Base wikipedia.org | Isocyanate wikipedia.org | 4-Chloro-1-naphthylamine |

Theoretical and Computational Chemistry Studies on 4 Chloro 1 Naphthamide

Quantum Chemical Investigations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-Chloro-1-naphthamide. These methods allow for a detailed exploration of the molecule's quantum mechanical characteristics.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the naphthalene (B1677914) ring system, indicating its capacity to donate electrons in chemical reactions. The LUMO, also a π*-orbital, represents the molecule's ability to accept electrons. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the HOMO to the LUMO.

Table 1: Predicted Frontier Orbital Properties of this compound (Hypothetical Values Based on Related Compounds)

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |

Note: These values are estimations based on computational studies of similar aromatic and naphthalene-based compounds and require specific DFT calculations for this compound for verification.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a high electron density (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amide group, making these sites potential targets for electrophiles. The hydrogen atoms of the amide group and the aromatic protons would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions. The chloro substituent, being electronegative, would also influence the charge distribution on the naphthalene ring. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including potential binding partners in a biological system uni-muenchen.deresearchgate.net.

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation around the C1-C(O) bond, which connects the amide group to the naphthalene ring.

Computational methods can be used to perform a systematic search of the potential energy surface to identify the most stable conformers and the energy barriers between them. The relative energies of different conformers are influenced by steric hindrance and electronic interactions between the amide group and the naphthalene ring, including the chloro substituent at the 4-position. The most stable conformation will be the one that minimizes these unfavorable interactions. Identifying the low-energy conformers is essential as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site lumenlearning.comlibretexts.orgchemistrysteps.com.

Intermolecular Interaction Energies and Stability (e.g., Hydrogen Bond Interactions)

In the solid state and in biological systems, molecules interact with each other through various non-covalent forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the amide group provides both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O), making hydrogen bonding a significant intermolecular interaction.

Computational studies can quantify the strength of these interactions. For instance, the crystal structure of related compounds like 4-chloro-1-naphthol (B146336) reveals the presence of strong hydrogen bonds that dictate the molecular packing researchgate.netnih.gov. Similarly, in this compound, it is expected that intermolecular N-H···O=C hydrogen bonds would play a crucial role in its crystal lattice and its interactions with biological macromolecules. The naphthalene rings can also participate in π-π stacking interactions, further stabilizing molecular assemblies. Quantum chemical calculations can provide the binding energies of these interactions, offering insights into the stability of different molecular arrangements rsc.org.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein.

Ligand-Biomolecule Interaction Profiling for Naphthamide Derivatives

Molecular docking simulations can be used to place a ligand into the binding site of a protein and predict its binding orientation and affinity. This is a key step in drug discovery and development. For naphthamide derivatives, docking studies can help identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex.

While specific docking studies for this compound are not documented, research on other naphthalene and naphthamide derivatives has demonstrated their potential to interact with various protein targets. These studies often reveal that the naphthalene core engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket, while the amide group can form crucial hydrogen bonds with the protein backbone or side chains. The chloro substituent can also contribute to binding through halogen bonding or by modifying the electronic properties of the naphthalene ring to enhance interactions.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Amide (-CONH2) | Asp, Glu, Asn, Gln, Ser, Thr, His |

| π-π Stacking | Naphthalene Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Naphthalene Ring | Ala, Val, Leu, Ile, Pro, Met |

| Halogen Bonding | Chloro Group (-Cl) | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

These computational approaches provide a detailed, atom-level understanding of the chemical and physical properties of this compound. While experimental validation is essential, these theoretical studies are invaluable for guiding further research and exploring the potential applications of this compound.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a target protein, thereby elucidating its binding mode and affinity. nih.gov Although direct molecular docking studies on this compound are not detailed in the available literature, research on structurally similar naphthamide and naphthalimide derivatives offers valuable predictive insights.

Studies on various naphthamide derivatives have successfully employed molecular docking to understand their interactions with biological targets. For instance, novel naphthamide derivatives have been evaluated as inhibitors of human monoamine oxidase (MAO), with molecular docking simulations providing plausible interpretations of their biological effects. researchgate.net Similarly, in silico studies of 2-naphthamide (B1196476) derivatives as potential DHFR and VEGFR-2 inhibitors have utilized molecular docking to predict binding affinities and modes. nih.gov

For analogous compounds, docking studies have revealed key interactions. For example, the docking of 8-chloro-quinolone compounds, which share a chlorinated aromatic system, has been used to predict binding modes and affinities within protein active sites. researchgate.net The binding of naphthalimide-based fluorophore conjugates to serum albumins has also been investigated using molecular docking, which, in conjunction with spectroscopic methods, helped to elucidate the mode of interaction. nih.gov These studies highlight that the naphthalene core often engages in hydrophobic interactions, while amide and chloro-substituents can form hydrogen bonds and halogen bonds, respectively, with amino acid residues in the target protein's binding pocket.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and QSAR studies are pivotal in modern drug discovery, providing mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov

In silico Characterization of Molecular Descriptors Relevant to Biological Activity

The biological activity of a molecule is governed by its physicochemical properties, which can be quantified by molecular descriptors. In silico tools are routinely used to calculate these descriptors for large sets of compounds to build predictive models. mdpi.com For naphthamide analogues, a variety of molecular descriptors are considered important for their biological activity.

Key molecular descriptors often include:

Lipophilicity (log P): This descriptor is crucial for membrane permeability and hydrophobic interactions with the target. Studies on chlorinated N-arylcinnamamides have shown a strong correlation between experimentally determined lipophilicity and biological activity. mdpi.com

Electronic Properties: Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and dipole moment are critical for understanding a molecule's reactivity and its ability to participate in electronic interactions. nih.gov DFT-based reactivity descriptors have been successfully used in QSAR studies of phthalimide (B116566) congeners. ufms.br

Topological and Steric Parameters: Molecular weight, shape, and size are fundamental descriptors that influence how a molecule fits into a binding site.

The following table presents a hypothetical set of calculated molecular descriptors for this compound based on typical values for similar structures.

| Molecular Descriptor | Predicted Value | Significance in Biological Activity |

| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Influences membrane permeability and hydrophobic interactions. |

| Molecular Weight | 205.65 g/mol | Affects diffusion and fitting into binding pockets. |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding with target residues. |

| Hydrogen Bond Acceptors | 1 | Potential for hydrogen bonding with target residues. |

| Polar Surface Area (PSA) | 43.09 Ų | Influences cell penetration and solubility. |

| HOMO Energy | -6.5 to -5.5 eV | Relates to the molecule's electron-donating ability. |

| LUMO Energy | -1.5 to -0.5 eV | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 - 5.0 eV | Indicator of chemical reactivity and stability. |

Structure-Activity Relationship (SAR) Investigations for Naphthamide Analogues

SAR studies investigate how modifications to a molecule's structure affect its biological activity, providing crucial information for the design of more potent and selective compounds. rjraap.com Research on various naphthamide and naphthalimide analogues has established several key SAR trends.

For a series of 1,4-naphthoquinone-based sulfonamides, it was found that the nature and position of substituents on the naphthoquinone ring significantly influenced their anticancer and antimalarial activities. nih.gov Similarly, SAR studies of substituted 1,4-naphthoquinones revealed that mono-substitution on the ring generally increases antiproliferative activity, while di-substitution can decrease it. nih.gov

In the context of 2-naphthamidine inhibitors, substitutions at the 6-position with phenyl amides were found to improve binding affinity. Further substitutions on this phenyl ring allowed for the exploration of different binding regions within the target protein. researchgate.net The introduction of a halogen at the C6 position of C2-amidine derivatives has been proposed to maintain selectivity for urokinase plasminogen activator (uPA). researchgate.net

These findings suggest that for this compound, the position of the chloro group at the 4-position and the unsubstituted amide at the 1-position are critical determinants of its biological activity. Modifications at other positions on the naphthalene ring would likely lead to significant changes in its interaction with biological targets.

The table below summarizes some general SAR findings for naphthamide analogues.

| Structural Modification | Effect on Biological Activity | Reference |

| Substitution on the Naphthalene Ring | Can significantly increase or decrease activity depending on the substituent and its position. | nih.gov |

| Phenyl Amide Substitution | Generally improves binding affinity. | researchgate.net |

| Halogenation | Can enhance antibacterial activity and influence selectivity. | researchgate.net |

| Di-substitution on the Naphthoquinone Ring | May decrease antiproliferative activity compared to mono-substitution. | nih.gov |

Predictive Modeling for Biological Interactions

Predictive modeling, often through QSAR, aims to develop robust models that can forecast the biological activity of novel compounds. ufms.br These models are built using the calculated molecular descriptors and experimentally determined biological activities of a training set of molecules.

For instance, QSAR studies have been performed on novel N-substituted benzimidazole (B57391) derived carboxamides, demonstrating the utility of this approach in predicting biological activity. nih.gov For a series of 1,4-naphthoquinone-based sulfonamides, five QSAR models were constructed that provided acceptable predictive performance for their cytotoxic and antimalarial activities. ijpsjournal.com These models can then be used to predict the activity of in silico generated analogues, guiding synthetic efforts towards the most promising candidates. ijpsjournal.com

The development of a predictive QSAR model for this compound and its analogues would typically involve the following steps:

Data Set Preparation: A series of this compound analogues with varying substituents would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical model correlating the descriptors with biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

While a specific predictive model for this compound is not available, the success of QSAR in related compound series indicates that such a model could be developed to guide the discovery of new analogues with enhanced biological properties.

In Vitro Biological Activity and Mechanistic Insights of 4 Chloro 1 Naphthamide Derivatives

Enzyme and Receptor Interaction Research

The in vitro biological activity of 4-chloro-1-naphthamide and its derivatives has been a subject of significant scientific investigation, particularly concerning their interactions with various enzymes and cellular receptors. These studies provide crucial insights into the molecular mechanisms that underpin their potential therapeutic effects.

Derivatives of naphthamide have demonstrated notable inhibitory activity against key enzymes implicated in disease progression, such as Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer agents. nih.gov Inhibition of DHFR disrupts the folate pathway, which is essential for cell proliferation. nih.gov While studies on this compound itself are specific, related naphthamide derivatives have been evaluated for their DHFR inhibitory potential. For instance, certain benzodiazepine (B76468) derivatives have shown potent DHFR inhibition with IC₅₀ values as low as 4 nM, significantly more active than the classical inhibitor methotrexate. nih.gov This highlights the potential of the broader naphthamide scaffold in designing effective DHFR inhibitors.

VEGFR-2 Kinase: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.gov A series of novel naphthamides has been designed and evaluated as potent inhibitors of VEGFR-2. nih.govnih.gov One of the most potent compounds, designated 14c, exhibited a high inhibitory potency in both enzymatic and cellular assays, with IC₅₀ values of 1.5 nM and 0.9 nM, respectively. nih.govnih.gov Kinase selectivity profiling revealed that this compound was a multitargeted inhibitor, also showing good potency against VEGFR-1, PDGFR-β, and RET. nih.gov The strategic design of these naphthamide derivatives allows them to effectively block the VEGFR-2 signaling pathway, thereby inhibiting angiogenesis at nanomolar concentrations. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Naphthamide Derivative (4a) | VEGFR-2 | 1.6 nih.gov |

| Naphthamide Derivative (14c) | VEGFR-2 | 1.5 nih.govnih.gov |

| Naphthamide Derivative (4u) | VEGFR-2 | 101.3 nih.gov |

| Naphthamide Derivative (4v) | VEGFR-2 | 95.2 nih.gov |

Naphthamide derivatives have been synthesized and evaluated as ligands for various receptors, particularly dopamine (B1211576) receptors, which are crucial targets in the central nervous system. A series of 4-bromo-1-methoxy-2-naphthamide analogues were assessed for their binding affinities at dopamine D₂ and D₃ receptors using radioligand binding techniques. nih.gov

The results indicated that the majority of these naphthamide analogues bound with high affinity to both D₂ and D₃ receptor subtypes. nih.gov The structure of the amine moiety and the N-alkyl substitution were found to significantly affect the binding affinity. nih.gov For example, the most potent analogue in one series, (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide, displayed very high affinity with equilibrium dissociation constants (Kᵢ) of 1.8 nM for D₂ receptors and 0.2 nM for D₃ receptors. nih.gov Furthermore, another analogue, (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide, was identified as the most selective, with Kᵢ values of 62.8 nM and 2.4 nM for D₂ and D₃ receptors, respectively, demonstrating a clear preference for the D₃ subtype. nih.gov These findings illustrate that naphthamide ligands can act as high-affinity modulators of dopamine receptors, with selectivity being tunable through structural modifications.

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) |

|---|---|---|

| (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide (10) | 1.8 nih.gov | 0.2 nih.gov |

| (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide (30) | 62.8 nih.gov | 2.4 nih.gov |

The interaction of chloro-substituted naphthols with specific enzymes has been characterized through kinetic analysis. The enzyme 1-naphthol (B170400) 2-hydroxylase (1-NH), which catalyzes the conversion of 1-naphthol to 1,2-dihydroxynaphthalene, was purified from Pseudomonas sp. strain C6. nih.gov Studies on its substrate specificity revealed that besides its primary substrate, 1-naphthol, the enzyme also accepts substituted naphthols. nih.gov

Notably, 4-chloro-1-naphthol (B146336) was identified as a substrate for this enzyme. nih.gov Kinetic analysis determined the Michaelis constant (Kₘ) for 4-chloro-1-naphthol to be 2.3 µM. nih.gov The Kₘ value is an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ indicates a higher affinity. For comparison, the Kₘ for the natural substrate 1-naphthol was 9.1 µM, and for 5-amino-1-naphthol, it was 6.4 µM. nih.gov This indicates that 4-chloro-1-naphthol has a significantly higher affinity for the active site of 1-naphthol 2-hydroxylase than 1-naphthol itself. Such studies are vital for understanding how chlorinated aromatic compounds are recognized and processed by microbial enzyme systems.

In Vitro Antimicrobial Research

The antimicrobial properties of compounds related to this compound have been explored, revealing a spectrum of activity against various pathogenic bacteria and fungi.

A series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which share structural similarities with this compound, have been evaluated for their in vitro antibacterial activity. These compounds demonstrated significant efficacy, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antibacterial potency was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For several of these diamides, MIC values against MRSA strains were in the low microgram per milliliter range. nih.gov For example, the compound 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide showed an MIC of 1 µg/mL against an MRSA clinical isolate. nih.gov The ratio of MBC to MIC was used to determine if the effect was bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). For most of the active compounds, the effect was found to be bactericidal. nih.gov Other studies on naphthyridine derivatives have also shown activity against both Gram-positive and Gram-negative bacteria, with some compounds containing a 4-chloro substituent on a phenyl ring being particularly active. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f) | MRSA 63718 | 1 nih.gov | 2 nih.gov |

| N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g) | MRSA 63718 | 2 nih.gov | 4 nih.gov |

| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h) | MRSA 63718 | 1 nih.gov | 2 nih.gov |

The naphthalene (B1677914) scaffold is present in several compounds with demonstrated antifungal properties. Studies on naphthoquinoidal compounds have shown in vitro cytotoxicity against fluconazole-resistant strains of various Candida species. nih.gov For instance, certain naphthofuranquinones were tested against fluconazole-resistant Candida tropicalis, Candida albicans, and Candida krusei, with MIC values ranging from 1 to 32 µg/mL. nih.gov

Additionally, azole derivatives incorporating a naphthalene ring have shown potent antifungal effects against both planktonic and biofilm forms of Candida spp. nih.gov The minimum inhibitory concentrations for some of these derivatives were as low as 0.125 µg/mL against C. albicans and 0.0625 µg/mL against C. parapsilosis. nih.gov Another study on a cinnamaldehyde (B126680) derivative, 4-Cl Cinnamaldehyde, reported an MIC of 25 µg/mL against C. albicans. nih.gov These findings underscore the potential of the naphthalene moiety, often with chloro-substitutions, as a core structure for the development of new antifungal agents to combat resistant fungal infections.

| Compound Type | Fungal Species | MIC Range (µg/mL) |

|---|---|---|

| Naphthofuranquinones | Fluconazole-resistant Candida spp. | 1 - 32 nih.gov |

| Azole derivatives with naphthalene | Candida albicans | 0.125 nih.gov |

| Azole derivatives with naphthalene | Candida parapsilosis | 0.0625 nih.gov |

| 4-Cl Cinnamaldehyde | Candida albicans | 25 nih.gov |

In Vitro Cell-Based Biological Investigations (Non-Clinical Focus)

Derivatives of naphthamide and the structurally related naphthoquinones have demonstrated significant cytotoxic and antiproliferative activities across a diverse range of human cancer cell lines. nih.govnih.govmdpi.comresearchgate.net These compounds are evaluated for their potency, often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, novel 2-naphthamide (B1196476) derivatives have been synthesized and evaluated for their in vitro anticancer activities. nih.gov Compound 8b from one such study showed potent cytotoxic activity against C26 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast adenocarcinoma) cancer cell lines, with IC50 values ranging from 2.97 to 7.12 µM. nih.gov Similarly, compound 5b exhibited IC50 values between 3.59 and 8.38 µM against the same cell lines. nih.gov

The cytotoxic effects of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), a 1,4-naphthoquinone (B94277) derivative, were assessed against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. The compound displayed significant anti-tumor activity with IC50 values of 2.5 µM for CWR-22 and PC-3 cells, and 6.5 µM for DU-145 cells. nih.govresearchgate.net These findings highlight the potential of the naphthamide and naphthoquinone scaffolds in developing potent anticancer agents.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 8b | C26 | Colon Carcinoma | 2.97 - 7.12 | nih.gov |

| Compound 8b | HepG2 | Hepatocellular Carcinoma | 2.97 - 7.12 | nih.gov |

| Compound 8b | MCF7 | Breast Adenocarcinoma | 2.97 - 7.12 | nih.gov |

| Compound 5b | C26 | Colon Carcinoma | 3.59 - 8.38 | nih.gov |

| Compound 5b | HepG2 | Hepatocellular Carcinoma | 3.59 - 8.38 | nih.gov |

| Compound 5b | MCF7 | Breast Adenocarcinoma | 3.59 - 8.38 | nih.gov |

| NCDDNB | CWR-22 | Prostate Cancer (Androgen-dependent) | 2.5 | nih.govresearchgate.net |

| NCDDNB | PC-3 | Prostate Cancer (Androgen-independent) | 2.5 | nih.govresearchgate.net |

| NCDDNB | DU-145 | Prostate Cancer (Androgen-independent) | 6.5 | nih.govresearchgate.net |

The antiproliferative activity of this compound derivatives is often mediated by their ability to induce programmed cell death, or apoptosis. Mechanistic studies have revealed that these compounds can trigger apoptosis through the intrinsic mitochondrial pathway. For example, treatment of DU-145 prostate cancer cells with a novel acylselenourea derivative led to a reduction in the expression of pro-caspase-9. mdpi.com This event subsequently increases the cleavage and activation of caspase-3, a key executioner caspase, ultimately leading to apoptosis. mdpi.com

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins. The pro-apoptotic protein Bax was observed to be upregulated, while the anti-apoptotic protein Bcl-2 was downregulated following treatment, further supporting the progression of apoptosis. mdpi.com The induction of apoptosis has been visually confirmed in various studies using techniques like Hoechst 33258 staining, which allows for the identification of apoptotic cells by their characteristic chromatin condensation and nuclear fragmentation. researchgate.net Studies on the naphthoquinone derivative NCDDNB showed it induced the greatest amount of apoptosis in PC-3 cells in a time-dependent manner, with the peak effect observed at day 5 of treatment. nih.govresearchgate.net

In addition to inducing apoptosis, certain this compound-related structures can exert their antiproliferative effects by interfering with the normal progression of the cell cycle. The cell cycle is a series of events that takes place in a cell as it grows and divides. Disruption of this cycle can prevent cancer cells from proliferating.

Studies on the 1,4-naphthoquinone derivative NCDDNB demonstrated its ability to cause cell cycle arrest. nih.gov In vitro analysis revealed that NCDDNB arrested androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cells in the G1 phase of the cell cycle. nih.govresearchgate.net This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. This effect was further validated by Western blot analysis. It has been speculated that the antiproliferative effect could be a result of retinoblastoma (RB) protein dephosphorylation (activation), which induces an RB-dependent termination of cell cycle progression. nih.gov

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Compounds that can inhibit angiogenesis are therefore of significant interest in cancer research. The endothelial cell tube formation assay is a widely used in vitro method to assess the antiangiogenic potential of compounds. nih.govsigmaaldrich.comnih.gov This assay involves plating endothelial cells on a basement membrane matrix, where they form capillary-like structures in response to angiogenic signals. nih.govresearchgate.net

Naphthalimide derivatives have been shown to possess antiangiogenic activity, as evidenced by their ability to inhibit the migration and tube formation of Human Microvascular Endothelial Cells (HMEC-1). nih.gov Similarly, a carbothioamide indole (B1671886) derivative demonstrated antiangiogenic efficacy in an ex vivo rat aorta ring (RAR) assay with an IC50 value of 17.99 µg/ml. ugm.ac.id Another carbothioamide derivative also showed a significant dose-dependent inhibition of blood vessel growth in the rat aorta model, with an IC50 of 56.9 µg/mL, and inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 76.3 µg/mL. waocp.org Mechanistically, this activity can be linked to the downregulation of vascular endothelial growth factor (VEGF) gene expression, a key signaling protein that stimulates angiogenesis. ugm.ac.id

| Compound Type | Assay | Cell/Model System | IC50 | Source |

|---|---|---|---|---|

| Carbothioamide Indole Derivative | Rat Aorta Ring (RAR) Assay | Rat Aorta | 17.99 µg/ml | ugm.ac.id |

| Carbothioamide Derivative | Rat Aorta Ring Assay | Rat Aorta | 56.9 µg/mL | waocp.org |

| Carbothioamide Derivative | MTT Proliferation Assay | HUVECs | 76.3 µg/mL | waocp.org |

The cytotoxic effects of many anticancer agents are linked to their ability to modulate intracellular biochemical pathways, including the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress, leading to damage of cellular components and triggering apoptosis.

Several studies have indicated that derivatives related to this compound can induce ROS-dependent apoptosis. mdpi.com For example, an imidazolidin-4-one (B167674) derivative was found to induce apoptosis in colorectal cancer cells by promoting ROS generation. mdpi.com This increase in ROS levels can lead to the loss of mitochondrial membrane potential and subsequent activation of the mitochondrial apoptosis pathway. mdpi.com Similarly, a study on an acylselenourea compound found that it induced ROS production in the initial stages of treatment, and this production correlated with an increase in apoptosis, suggesting that the induction of cell death may be attributed to this pro-oxidant activity. mdpi.com

However, ROS production is not a universal mechanism for all related compounds. In an investigation of a novel acridine-core naphthoquinone compound against oral squamous cell carcinoma, the compound induced apoptosis but did not cause a notable increase in ROS production. mdpi.com This indicates that while ROS induction is a significant pathway for some derivatives, others may exert their anticancer effects through alternative, ROS-independent mechanisms. mdpi.com

Structure-Activity Relationships Governing In Vitro Biological Outcomes

Impact of Chlorine Substituents on Modulating Biological Activity

The incorporation of chlorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate biological activity. nih.gov The presence and position of a chlorine substituent on the this compound framework can significantly influence its potency, selectivity, and pharmacokinetic properties.

The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. eurochlor.orgresearchgate.net This is often attributed to several factors. Firstly, chlorine increases the lipophilicity of the molecule, which can enhance its ability to partition into the lipophilic phases of cell membranes or the hydrophobic domains of proteins. nih.govresearchgate.net This improved membrane permeability can lead to higher local concentrations of the compound near its biological target. nih.gov

Secondly, the electronic properties of chlorine play a pivotal role. As an electron-withdrawing group, a chlorine atom can create a polarization effect within the molecule, potentially leading to stronger interactions with target receptors or enzymes. researchgate.net This electronic influence can affect the binding affinity and, consequently, the biological response.

The position of the chlorine substituent is also critical and can produce significant effects on bioactivity and selectivity. nih.gov For instance, in studies on other classes of compounds, it has been demonstrated that moving a halogen substituent from one position to another on an aromatic ring can dramatically alter the compound's inhibitory profile against different biological targets. nih.gov While specific SAR studies on the positional isomers of chloro-substituted naphthamides are not extensively detailed in the available literature, it is a well-established principle that even minor positional changes of a halogen can lead to different steric and electronic interactions within a protein's binding pocket, thereby modulating the compound's activity. nih.gov

Correlation of Naphthamide Scaffold Modifications with Target Interactions

The amide bridge (–CONH–) is a critical feature for the biological activity of many naphthamide derivatives. mdpi.com This group can simulate a peptide bond and is often crucial for interactions with enzymes or receptor systems, such as those involved in inhibiting photosynthetic electron transport (PET). nih.govmdpi.com The hydrogen bonding capacity and the defined spatial arrangement of the amide group allow it to form specific interactions within the binding sites of target proteins.